molecular formula C14H10F4O B1532533 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene CAS No. 847148-74-7

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1532533
CAS No.: 847148-74-7
M. Wt: 270.22 g/mol
InChI Key: DPVPZHHQVBVGIB-UHFFFAOYSA-N
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Description

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, phenylmethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene typically involves several steps, including the introduction of the fluorine, phenylmethoxy, and trifluoromethyl groups onto the benzene ring. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions can introduce the fluorine atom onto the benzene ring.

    Etherification reactions: These reactions can attach the phenylmethoxy group to the benzene ring.

    Trifluoromethylation reactions: These reactions can introduce the trifluoromethyl group onto the benzene ring.

Industrial production methods may involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

  • 1-Fluoro-2-methoxy-3-methyl-5-(trifluoromethyl)benzene
  • 1-Fluoro-2-nitrobenzene

These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The presence of the phenylmethoxy group in this compound makes it unique and may confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVPZHHQVBVGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-(trifluoromethyl)-2-fluorophenol (2.0 g), benzyl bromide (1.45 ml) and potassium carbonate (1.65 g) in dry DMF (20 ml) was stirred at RT overnight. The mixture was quenched with water and the solid filtered and dried, yield 2.20 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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